Cas no 1805342-88-4 (2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile)

2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile is a fluorinated pyridine derivative with a bromo substituent and an acetonitrile functional group. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of both bromine and difluoromethyl groups enhances its utility as a building block for further functionalization. The fluorine atoms contribute to improved metabolic stability and bioavailability in drug design. Its structural features make it suitable for applications in medicinal chemistry, where precise molecular modifications are required. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture.
2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile structure
1805342-88-4 structure
Product Name:2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile
CAS No:1805342-88-4
MF:C8H4BrF3N2
MW:265.029971122742
CID:4861248
Update Time:2025-10-31

2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile
    • Inchi: 1S/C8H4BrF3N2/c9-7-4(8(11)12)3-5(10)6(14-7)1-2-13/h3,8H,1H2
    • InChI Key: MKZXESKTDDVOKS-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(F)F)C=C(C(CC#N)=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 240
  • XLogP3: 2.3
  • Topological Polar Surface Area: 36.7

2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029059959-1g
2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile
1805342-88-4 97%
1g
$1,490.00 2022-04-01

Additional information on 2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile

Professional Introduction to Compound with CAS No. 1805342-88-4 and Product Name: 2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile

2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile (CAS No. 1805342-88-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including bromine, difluoromethyl, and fluoropyridine moieties, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of multiple fluorine atoms and a bromine substituent enhances its reactivity, making it a valuable tool for chemists engaged in drug discovery and development.

The difluoromethyl group is particularly noteworthy due to its ability to modulate the pharmacokinetic properties of molecules. In recent years, there has been a surge in research focusing on the incorporation of fluorinated substituents into drug candidates, as these modifications often lead to improved metabolic stability, lipophilicity, and binding affinity. The fluoropyridine scaffold is also well-documented for its role in enhancing the bioavailability and efficacy of pharmaceuticals. For instance, compounds containing this moiety have been explored in the treatment of neurological disorders, infectious diseases, and cancer.

Recent studies have highlighted the potential of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile as a key precursor in the synthesis of novel antiviral agents. The compound’s structural framework allows for facile functionalization at multiple sites, enabling the development of molecules with targeted biological activities. In particular, researchers have leveraged its reactivity to introduce additional pharmacophores that enhance antiviral efficacy against emerging pathogens. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct complex molecular architectures.

Moreover, the acetonitrile group at the 6-position contributes to the compound’s solubility and reactivity in polar organic solvents. This feature is particularly advantageous when performing multi-step syntheses that require precise control over reaction conditions. The compound’s ability to participate in nucleophilic substitution reactions further underscores its utility as a building block for drug discovery efforts.

In the realm of oncology research, 2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile has been investigated for its potential role in developing kinase inhibitors. Fluorinated pyridines are known to exhibit high binding affinity to protein targets, making them ideal candidates for small-molecule drug design. By incorporating this compound into synthetic schemes, chemists can generate libraries of molecules that modulate critical signaling pathways involved in cancer progression. Preliminary data suggest that derivatives of this scaffold may exhibit inhibitory effects on tyrosine kinases, which are often overexpressed in tumor cells.

The growing interest in fluorinated heterocycles has also prompted exploration into their environmental and toxicological profiles. While fluorinated compounds are celebrated for their improved pharmacological properties, their fate in biological systems remains an area of active investigation. Researchers are employing advanced analytical techniques to study the metabolic pathways of these molecules, aiming to optimize their therapeutic index while minimizing potential side effects. The unique structural features of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile make it an excellent candidate for such studies, providing insights into how fluorine substitution influences drug disposition.

From a synthetic chemistry perspective, the versatility of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile lies in its ability to serve as a precursor for diverse chemical transformations. The bromine substituent allows for palladium-catalyzed cross-coupling reactions with aryl halides and alkynes, while the electron-withdrawing nature of the difluoromethyl group enhances electrophilic aromatic substitution reactions. These attributes make it an indispensable tool for medicinal chemists seeking to construct complex drug molecules efficiently.

In conclusion,2-Bromo-3-(difluoromethyl)-5-fluoropyridine-6-acetonitrile (CAS No. 1805342-88-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and reactivity profile position it as a cornerstone intermediate in the synthesis of biologically active compounds with applications spanning antiviral, anticancer, and anti-inflammatory therapies. As research continues to uncover new therapeutic opportunities enabled by fluorinated pyridines, this compound is poised to play an increasingly pivotal role in the development of next-generation pharmaceuticals.

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